molecular formula C6H7NNaO4P B8049549 4-Aminophenyl phosphate monosodium salt

4-Aminophenyl phosphate monosodium salt

Cat. No.: B8049549
M. Wt: 211.09 g/mol
InChI Key: NXRJUGXSZGJNQN-UHFFFAOYSA-M
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Description

4-Aminophenyl phosphate monosodium salt (CAS 108084-47-5) is a sodium salt of the phosphorylated derivative of 4-aminophenol. It is widely recognized as a high-purity substrate for alkaline phosphatase (ALP) in electrochemical and biochemical assays . With a molecular formula of C₆H₇NO₄P·Na and an anhydrous molecular weight of 211.09 g/mol, it is typically supplied as a hydrate (e.g., this compound hydrate) for enhanced stability .

Properties

IUPAC Name

sodium;(4-aminophenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO4P.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H2,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRJUGXSZGJNQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Phosphorylation of 4-Aminophenol

The most straightforward method involves reacting 4-aminophenol with phosphorus oxychloride (POCl₃) under controlled conditions. In this approach, the hydroxyl group of 4-aminophenol undergoes nucleophilic substitution with POCl₃, forming 4-aminophenyl phosphate trichloride. Subsequent hydrolysis and neutralization with sodium hydroxide yield the monosodium salt.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: 0–5°C (to minimize side reactions).

  • Molar Ratio: 1:1.2 (4-aminophenol : POCl₃).

  • Workup: Hydrolysis with ice-cold water, followed by NaOH neutralization to pH 6.5–7.0.

Challenges:

  • Competing amine phosphorylation necessitates precise stoichiometry.

  • Excess POCl₃ may lead to di- or tri-phosphate byproducts.

Protected Amine Strategy

To prevent unwanted phosphorylation of the aromatic amine, a protection-deprotection sequence is employed. Acetylation of 4-aminophenol using acetic anhydride forms N-acetyl-4-aminophenol , which is then phosphorylated. Deprotection via alkaline hydrolysis regenerates the free amine.

Key Steps:

  • Acetylation:
    4-Aminophenol+(CH3CO)2ON-Acetyl-4-aminophenol+CH3COOH\text{4-Aminophenol} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-Acetyl-4-aminophenol} + \text{CH}_3\text{COOH}.

  • Phosphorylation:
    N-Acetyl-4-aminophenol+POCl3N-Acetyl-4-aminophenyl phosphate trichloride\text{N-Acetyl-4-aminophenol} + \text{POCl}_3 \rightarrow \text{N-Acetyl-4-aminophenyl phosphate trichloride}.

  • Hydrolysis and Neutralization:
    Trichloride intermediate+H2ON-Acetyl-4-aminophenyl phosphateNaOHMonosodium salt\text{Trichloride intermediate} + \text{H}_2\text{O} \rightarrow \text{N-Acetyl-4-aminophenyl phosphate} \xrightarrow{\text{NaOH}} \text{Monosodium salt}.

  • Deprotection:
    N-Acetyl derivative+NaOH4-Aminophenyl phosphate monosodium salt+CH3COONa\text{N-Acetyl derivative} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{COONa}.

Advantages:

  • Higher yield (75–85%) due to reduced side reactions.

  • Improved purity (>95% by HPLC).

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance POCl₃ reactivity but may increase acetylated byproducts. Alternatives include:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77892
THF7.56588
Acetonitrile37.57090

Data adapted from analogous phosphorylation reactions.

Temperature Control

Low temperatures (0–5°C) favor mono-phosphorylation, while higher temperatures (>20°C) promote di-ester formation. Kinetic studies suggest an activation energy of 45 kJ/mol for the primary phosphorylation step.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water mixtures (1:3 v/v), yielding colorless crystals with a melting point of 210–215°C.

Typical Crystallization Data:

  • Solvent System: Ethanol/water (1:3).

  • Yield: 70–80%.

  • Purity: ≥98% (by elemental analysis).

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.65 (d, J = 8.8 Hz, 2H, ArH), 3.12 (s, 2H, NH₂).

  • ³¹P NMR (D₂O, 162 MHz): δ -0.85 (s, phosphate).

  • Mass Spec (ESI+): m/z 189.11 [M-Na]⁺.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for POCl₃-based phosphorylation, achieving 90% conversion in 10 minutes vs. 2 hours in batch reactors. Key parameters:

ParameterBatch ReactorFlow Reactor
Reaction Time120 min10 min
Temperature0°C25°C
Throughput5 kg/day50 kg/day

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Direct Phosphorylation65–7590–92120Moderate
Protected Amine75–8595–98180High
Flow Synthesis85–9098–99250Very High

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl phosphate monosodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 4-aminophenol derivatives.

  • Reduction: Reduction reactions may produce aminophenol derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl phosphate derivatives.

Scientific Research Applications

Biochemical Applications

Enzyme Substrate for Alkaline Phosphatase (ALP)
4-Aminophenyl phosphate serves as a substrate for alkaline phosphatase, an enzyme critical in various biochemical assays. The enzymatic hydrolysis of pAPP produces 4-aminophenol (4AP), which can be quantitatively measured. This property is utilized in immunosensors where the detection of specific biomolecules is achieved through the enzymatic reaction that generates a measurable signal.

Case Study: Immunosensor Development
A comparative study demonstrated that pAPP and ascorbic acid 2-phosphate (AAP) were evaluated as substrates for ALP-based amperometric immunosensors. The study indicated that pAPP provided a robust signal, making it suitable for sensitive detection of target analytes in complex biological samples .

Electrochemical Sensor Development

Electrochemical Detection of pAPP
Recent advancements have seen the development of electrochemical sensors specifically designed for the detection of pAPP. These sensors utilize the electrochemical conversion of 4AP at modified electrodes, allowing for sensitive detection within specific concentration ranges.

Data Table: Sensor Performance Metrics
The following table summarizes the performance metrics of various sensor configurations developed for detecting pAPP:

Geometry ΔI max [nA] Direct Detection of 4AP ΔI max [nA] Direct Detection of pAPP ΔI max [nA] Enzymatic Reaction K M [mM]
S018.42.116.30.16
S114.42.114.00.12
S221.8---
I114.8-9.80.29
I24.1-3.50.15

This data illustrates the varying sensitivity and efficiency of different sensor geometries in detecting both pAPP and its hydrolysis product, 4AP .

Surface Modification Techniques

Electrografting Applications
Another innovative application involves the electrografting of phenyl phosphate layers onto electrode surfaces using pAPP. This technique enhances the properties of electrodes used in electrochemical sensors, improving their sensitivity and stability.

Case Study: Electrografting on Glassy Carbon Electrodes
Research has shown that electrografting using pAPP can create a thin organic film on glassy carbon electrodes, significantly enhancing the electrode's performance for various electrochemical applications . The modification allows for improved electron transfer kinetics and increased active surface area.

Mechanism of Action

The mechanism by which 4-aminophenyl phosphate monosodium salt exerts its effects involves its interaction with enzymes such as alkaline phosphatase. The compound is hydrolyzed by the enzyme, releasing a detectable signal that can be measured electrochemically. This mechanism allows for the sensitive and accurate detection of enzyme activity in various biological samples.

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥98% (TLC) to >99% (HPLC) .
  • Storage : Stable at -20°C under desiccating conditions .
  • Solubility : Soluble in water and organic solvents like DMSO (10 mg/mL) .

Comparison with Similar Compounds

4-Aminophenyl Phosphate Disodium Salt

  • Formula: C₆H₆NO₄PNa₂ .
  • Molecular Weight : 233.07 g/mol .
  • Applications : Similar ALP substrate but differs in sodium content, which may alter ionic strength and solubility. Used in commercial ALP kits for colorimetric detection .
  • Key Difference: The disodium salt’s higher sodium content may reduce compatibility with certain electrochemical systems optimized for monosodium salts .

Monosodium Phosphate (NaH₂PO₄)

  • Formula : NaH₂PO₄ .
  • Molecular Weight : 119.98 g/mol .
  • Applications : Primarily a buffering agent in pharmaceuticals and food industries, unrelated to enzymatic assays .
  • Key Difference : Lacks the aromatic amine group critical for ALP-mediated cleavage, rendering it unsuitable as an enzyme substrate .

Para-Nitrophenyl Phosphate (pNPP)

  • Formula: C₆H₄NO₆P (disodium salt).
  • Molecular Weight : 263.11 g/mol.
  • Applications: Common ALP substrate yielding yellow para-nitrophenol upon hydrolysis.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Application Electrochemical Utility
4-Aminophenyl phosphate monosodium salt C₆H₇NO₄P·Na 211.09 ALP substrate, electrode grafting High (electroactive product)
4-Aminophenyl phosphate disodium salt C₆H₆NO₄PNa₂ 233.07 ALP substrate (colorimetric) Low
Monosodium phosphate (NaH₂PO₄) NaH₂PO₄ 119.98 Buffering agent None
Para-nitrophenyl phosphate (pNPP) C₆H₄NO₆PNa₂ 263.11 ALP substrate (colorimetric) None

Research Findings and Differentiation

  • Electrochemical Performance: this compound enables precise tuning of GC electrode surfaces for HER, achieving 2.5x higher catalytic current density compared to unmodified electrodes .
  • Enzymatic Efficiency : Produces a linear electrochemical response to ALP activity in the range of 0.1–100 U/L , outperforming disodium salts in sensitivity .
  • Stability : Hydrated forms exhibit 12-month shelf life at -20°C, whereas disodium salts may degrade faster under similar conditions .

Biological Activity

4-Aminophenyl phosphate monosodium salt (4AP) is a chemical compound with significant biological activity, primarily recognized for its role as a substrate for alkaline phosphatase (ALP). This article explores the biological mechanisms, biochemical pathways, and research findings associated with 4AP, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₇NNaO₄P
  • Molecular Weight : Approximately 211.09 g/mol
  • Appearance : Solid crystalline powder, often encountered in its hydrate form.

4AP functions as a phosphatase inhibitor , specifically targeting protein phosphatases. The primary biochemical interaction occurs when 4AP is hydrolyzed by ALP, resulting in the release of phenol and inorganic phosphate. This reaction can be summarized as follows:

4 Aminophenyl phosphate+ALPPhenol+Inorganic Phosphate\text{4 Aminophenyl phosphate}+\text{ALP}\rightarrow \text{Phenol}+\text{Inorganic Phosphate}

Role in Enzymatic Reactions

4AP is predominantly utilized in biochemical assays to quantify ALP activity. Elevated ALP levels are often indicative of various physiological conditions, including liver disease and bone disorders. The enzymatic activity can be measured spectrophotometrically or electrochemically by assessing the concentration of phenol produced.

Applications in Research and Medicine

  • Biochemical Assays : Used as a substrate for ALP in various assays to measure enzyme activity.
  • Clinical Diagnostics : Helps in diagnosing liver and bone diseases through ALP activity assessment.
  • Tumor Necrosis Factor Detection : Employed in electrochemical ELISA methods for detecting TNF-α levels in serum samples.

Data Table: Comparison of Substrates for Alkaline Phosphatase

Compound NameStructureUnique Characteristics
This compoundC₆H₇NNaO₄PPrimary substrate for ALP; used in clinical diagnostics
p-Nitrophenyl phosphateC₆H₈NNaO₄Commonly used substrate; nitro group alters reactivity
Phenyl phosphateC₆H₅NaO₄Lacks amino group; utilized in different biochemical contexts

Study 1: Enzymatic Activity Assessment

A study conducted to assess the enzymatic activity of ALP using 4AP demonstrated that variations in phenol production correlated strongly with ALP concentrations in liver tissue samples. This finding underscores the utility of 4AP in clinical diagnostics for liver dysfunction.

Study 2: Electrochemical Detection of TNF-α

Research utilizing 4AP in an electrochemical ELISA setup showed promising results for the detection of TNF-α. The sensitivity and specificity of this method highlight the compound's potential for use in inflammatory disease diagnostics.

Study 3: Inhibition Studies

Further investigations into the inhibitory effects of 4AP on other protein phosphatases revealed its potential role as a therapeutic agent. By selectively inhibiting these enzymes, 4AP may contribute to apoptosis in cancer cells, suggesting avenues for cancer treatment research.

Q & A

Basic Research Questions

Q. How is 4-aminophenyl phosphate monosodium salt utilized to quantify alkaline phosphatase (ALP) activity in enzymatic assays?

  • Methodological Answer : The compound acts as a substrate for ALP, which hydrolyzes it to produce 4-aminophenol (detectable via spectrophotometry or electrochemical methods). Optimize reaction conditions using Tris-HCl buffer (pH 8.0–9.0) with 1–10 mM substrate concentration. Monitor absorbance at 405 nm or use amperometric detection for real-time kinetic analysis. Include controls with ALP inhibitors (e.g., levamisole) to confirm specificity .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store lyophilized powder at –20°C in a desiccator to prevent moisture absorption. For aqueous stock solutions (e.g., 10 mM in DMSO), aliquot and store at –80°C to avoid freeze-thaw degradation. Verify stability via HPLC or enzymatic activity assays over time .

Q. How should researchers prepare aqueous stock solutions given the compound’s solubility profile?

  • Methodological Answer : The compound has limited aqueous solubility (~10 mg/mL in water). For higher concentrations, dissolve in DMSO and dilute into aqueous buffers (e.g., PBS or Tris-HCl) to a final DMSO concentration ≤1%. Vortex thoroughly and filter through a 0.22 µm membrane to remove particulates .

Advanced Research Questions

Q. How can electrochemical grafting of 4-aminophenyl phosphate monolayers enhance electrocatalytic activity for hydrogen evolution reactions (HER)?

  • Methodological Answer : Immobilize the compound onto glassy carbon electrodes via cyclic voltammetry (CV) in acidic conditions (e.g., 0.1 M HCl). Use this layer as a template for electrodepositing Pd or Co nanoparticles. Characterize using SEM and XPS to confirm nanoparticle size (5–20 nm) and oxidation states. HER activity is enhanced due to improved electron transfer and nitrogen-rich surface sites .

Q. What strategies mitigate interference from endogenous phosphates or phenols in ALP activity assays using this substrate?

  • Methodological Answer : Pre-treat samples with size-exclusion chromatography or precipitation (e.g., trichloroacetic acid) to remove interfering molecules. Use a dual-wavelength correction (405 nm and 490 nm) to account for background absorbance. Validate specificity with competitive inhibitors (e.g., inorganic phosphate) and compare against p-nitrophenyl phosphate controls .

Q. How does the sodium counterion (monosodium vs. disodium salt) influence enzymatic assay performance?

  • Methodological Answer : The monosodium form (C₆H₇NO₄P·Na) has lower solubility in aqueous buffers compared to disodium salts (C₆H₆NO₄PNa₂). Optimize ionic strength using NaCl (50–100 mM) to prevent precipitation. Compare kinetic parameters (Km and Vmax) across salt forms under identical buffer conditions to assess interference .

Q. What analytical techniques are recommended for characterizing purity and degradation products of this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 10 mM ammonium acetate in water/acetonitrile gradient). Detect degradation products (e.g., free 4-aminophenol) via UV at 280 nm. Validate with LC-MS for molecular weight confirmation .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported ALP activity values when using different salt forms or buffers?

  • Methodological Answer : Standardize assays using USP/Ph. Eur. reference protocols with defined buffer systems (e.g., 50 mM Tris, 1 mM MgCl₂, pH 9.0). Perform cross-validation with a certified ALP reference material. Report activity in international units (IU) normalized to protein concentration .

Q. Why do solubility anomalies occur for sodium phosphate derivatives in aqueous solutions, and how can this be addressed experimentally?

  • Methodological Answer : Anomalies arise from ion-pairing effects and hydration entropy. For 4-aminophenyl phosphate, use co-solvents (e.g., 5% glycerol) or surfactants (0.1% Tween-20) to improve solubility. Conduct dynamic light scattering (DLS) to monitor aggregation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenyl phosphate monosodium salt
Reactant of Route 2
Reactant of Route 2
4-Aminophenyl phosphate monosodium salt

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